(4-Tert-butylcyclohexyl)-phenylmethanone
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Overview
Description
(4-Tert-butylcyclohexyl)-phenylmethanone is an organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl)-phenylmethanone typically involves the following steps:
Formation of 4-Tert-butylcyclohexanone: This can be achieved by hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid.
Friedel-Crafts Acylation: The 4-tert-butylcyclohexanone is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4-Tert-butylcyclohexyl)-phenylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexyl acetate: Used in fragrances and has similar structural features.
4-Tert-butylcyclohexanol: An alcohol derivative with different chemical properties.
4-Tert-butylphenol: A precursor in the synthesis of (4-Tert-butylcyclohexyl)-phenylmethanone.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring with a tert-butyl group and a phenylmethanone moiety, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
18525-42-3 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C17H24O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
InChI Key |
ZWSYTVPXOHLVON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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